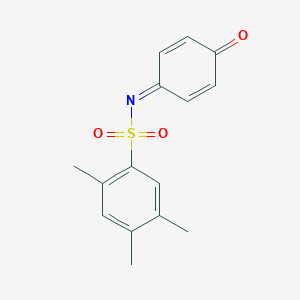
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its ability to inhibit intracellular calcium release. Intracellular calcium plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. TMB-8 has been shown to have a wide range of applications in scientific research, from studying the mechanisms of calcium signaling to investigating the effects of calcium dysregulation in disease states.
Mécanisme D'action
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide inhibits the IP3R by binding to a specific site on the receptor, which prevents the binding of IP3, the molecule that normally triggers calcium release. This binding also prevents the conformational changes that occur in the receptor during calcium release, effectively blocking the ion channel and preventing calcium from leaving the endoplasmic reticulum.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In muscle cells, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to inhibit contraction by blocking calcium release from the sarcoplasmic reticulum. In neurons, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to inhibit neurotransmitter release by blocking calcium release from the presynaptic terminal. In cancer cells, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been shown to induce apoptosis by disrupting calcium signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide in lab experiments is its specificity for the IP3R, which allows researchers to selectively inhibit calcium release from the endoplasmic reticulum without affecting other calcium signaling pathways. However, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is not a perfect inhibitor, and its effects can vary depending on the specific system being studied. In addition, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide and its effects on intracellular calcium signaling. One area of interest is the role of 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide in disease states, such as neurodegenerative disorders and cancer. Another area of interest is the development of more specific and potent inhibitors of the IP3R, which could have therapeutic applications in a variety of diseases. Finally, there is also potential for using 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide as a tool in drug discovery, as it can be used to identify compounds that selectively target the IP3R.
Méthodes De Synthèse
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyclohexanone to form the intermediate 2,4,5-trimethyl-N-cyclohexylidenesulfonylbenzamide. This intermediate is then reacted with a strong acid to form the final product, 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been widely used in scientific research to investigate the mechanisms of intracellular calcium release. It has been shown to inhibit calcium release from the endoplasmic reticulum, the main intracellular calcium store, by blocking the inositol 1,4,5-trisphosphate receptor (IP3R). This inhibition can be used to study the role of calcium release in various physiological processes, including muscle contraction, neurotransmitter release, and cell signaling.
Propriétés
Formule moléculaire |
C15H15NO3S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-10-8-12(3)15(9-11(10)2)20(18,19)16-13-4-6-14(17)7-5-13/h4-9H,1-3H3 |
Clé InChI |
UMPQIPSKCHTQBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C=C2)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)

![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)